N-(2-methoxybenzyl)-1-(4-methoxyphenyl)-1H-benzimidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-METHOXYPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE is a complex organic compound that belongs to the benzodiazole family This compound is characterized by its unique structure, which includes a benzodiazole core substituted with methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE typically involves multiple steps, starting with the preparation of the benzodiazole core. One common method involves the reaction of 2-methoxyphenyl isocyanate with an appropriate amine to form the benzodiazole ring . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the methoxyphenyl groups, where halogenation or nitration can be achieved using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazole derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
1-(4-METHOXYPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a reagent in the synthesis of benzodiazole derivatives.
4-Methoxyphenyl-2-phenylethanol: Another compound with similar structural features.
Uniqueness
1-(4-METHOXYPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE stands out due to its unique combination of methoxyphenyl groups and benzodiazole core, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C22H21N3O2 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]benzimidazol-5-amine |
InChI |
InChI=1S/C22H21N3O2/c1-26-19-10-8-18(9-11-19)25-15-24-20-13-17(7-12-21(20)25)23-14-16-5-3-4-6-22(16)27-2/h3-13,15,23H,14H2,1-2H3 |
InChI Key |
CWVNGHGRVCDVIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NCC4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.